Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate
Description
Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate is a structurally complex molecule featuring:
- Benzoate ester core with a nitro group at position 3.
- Carbamoyl linkage at position 5 of the benzene ring, connecting to a 1,3-thiazol-2-yl group.
- Sulfonyl bridge on the thiazole ring, bonded to a 4-nitrophenyl substituent.
Properties
Molecular Formula |
C18H12N4O9S2 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
methyl 3-nitro-5-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H12N4O9S2/c1-31-17(24)11-6-10(7-13(8-11)22(27)28)16(23)20-18-19-9-15(32-18)33(29,30)14-4-2-12(3-5-14)21(25)26/h2-9H,1H3,(H,19,20,23) |
InChI Key |
BELSDSNHQZOKEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated ketone with thiourea under basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The final coupling of the thiazole derivative with the nitrobenzoate ester is performed under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its complex structure and functional groups.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro and sulfonyl groups could participate in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
- The target’s benzoate ester may confer higher metabolic stability compared to ’s benzamide.
- Biological activity: highlights that thiazol-2-yl triazole-carboxylic acids exhibit anticancer activity, suggesting that the thiazole core is critical for bioactivity.
- Physical properties: The pyrimidinedione derivative () has a high melting point (206–208 °C), likely due to hydrogen bonding from the aminothiazole and pyrimidinedione moieties. The target compound’s melting point is unreported but may be influenced by its nitro and sulfonyl groups.
b) Pharmacological Potential
- Anticancer activity: identifies thiazol-2-yl triazoles as inhibitors of lung (NCI-H522) and melanoma (LOX IMVI) cells. The target’s nitro groups may enhance DNA intercalation or topoisomerase inhibition, common mechanisms for nitroaromatics .
- Solubility and bioavailability : ’s compound has a high XLogP3 (4.6), indicating lipophilicity that may limit aqueous solubility. The target’s ester group could improve solubility relative to amide analogs, though this requires experimental validation .
Biological Activity
Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate is a complex organic compound notable for its unique structural features, including nitro, sulfonyl, and thiazole groups. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O7S, with a molecular weight of 492.4 g/mol. The compound's structure enhances its solubility and potential bioactivity due to the presence of multiple functional groups that facilitate interactions with biological targets. The thiazole ring and sulfonyl group are particularly significant for their reactivity and ability to form hydrogen bonds and electrostatic interactions with enzymes and receptors.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitro group may undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in certain cancer cell lines. The sulfonyl and ester functionalities contribute to the compound's overall stability and ability to penetrate biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways, reducing the secretion of pro-inflammatory cytokines in macrophages.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Description | Unique Features |
|---|---|---|
| Methyl 3-nitrobenzoate | A simpler benzoate without thiazole or sulfonyl groups | Lacks complexity |
| Methyl 5-sulfonyl-1,3-thiazol-2-yl benzoate | Contains thiazole but lacks nitro group | Focuses on sulfonamide properties |
| 4-Nitrophenylsulfonamide | A simpler sulfonamide without thiazole or benzoate structures | Primarily acts as an antibacterial agent |
Case Studies
Case Study 1: Antitumor Activity
A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. The mechanism appears to involve disruption of bacterial protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
